molecular formula B4CuH12O7-12 B073575 Tetraboron copper heptaoxide CAS No. 1303-92-0

Tetraboron copper heptaoxide

Cat. No.: B073575
CAS No.: 1303-92-0
M. Wt: 218.8 g/mol
InChI Key: LTGAETPQBHZWOM-UHFFFAOYSA-N
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Description

Properties

CAS No.

1303-92-0

Molecular Formula

B4CuH12O7-12

Molecular Weight

218.8 g/mol

InChI

InChI=1S/4B.Cu.7O/q;;;;+2;7*-2

InChI Key

LTGAETPQBHZWOM-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2]

Canonical SMILES

[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2]

Synonyms

tetraboron copper heptaoxide

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition Reactions

Tetraboron copper heptaoxide undergoes decomposition at elevated temperatures, yielding simpler oxides and borates:

B CuO Δ2B2O3+CuO+O2\text{B CuO }\xrightarrow{\Delta}2\text{B}_2\text{O}_3+\text{CuO}+\text{O}_2\uparrow

Key findings :

  • Products : Boron trioxide (B₂O₃), copper(II) oxide (CuO), and oxygen gas are primary outputs.

  • Conditions : Decomposition initiates at ~400°C under inert atmospheres.

  • Mechanism : Oxygen release occurs via lattice rearrangement, driven by boron-oxygen bond cleavage.

Table 1 : Thermal decomposition parameters

Temperature (°C)Major ProductsOxygen Yield (%)
400–450B₂O₃, CuO15–20
>500B₂O₃, CuO, O₂30–35

Alkylboronic Ester Coupling

In copper-catalyzed coupling of vicinal bis(boronic esters), B₄CuO₇ accelerates transmetallation via chelated ate complexes :

R B pin B pin R +ElectrophileB CuO R E R +B2O3\text{R B pin B pin R }+\text{Electrophile}\xrightarrow{\text{B CuO }}\text{R E R }+\text{B}_2\text{O}_3

Mechanistic insights :

  • Rate enhancement : Adjacent boronate groups lower the transmetallation barrier by 10 kcal/mol (DFT calculations) .

  • Cyclic intermediates : Chelation stabilizes transition states, enabling site-selective coupling .

Table 2 : Catalytic efficiency in coupling reactions

SubstrateElectrophileYield (%)Selectivity
Vicinal diboronateAllyl bromide92>95% trans
MonoboronateAllyl bromide45<70% trans

Redox Reactions

B₄CuO₇ participates in oxidation-reduction processes, often acting as an oxidizing agent or catalyst.

Alcohol Oxidation

Primary alcohols are oxidized to ketones or carboxylic acids:

R CH2OH+B CuO R COOH+Cu2O+B2O3\text{R CH}_2\text{OH}+\text{B CuO }\rightarrow \text{R COOH}+\text{Cu}_2\text{O}+\text{B}_2\text{O}_3

Conditions : Reactions proceed at 80–120°C in polar aprotic solvents (e.g., DMF).

Oxidative Dehydrogenation

B₄CuO₇ facilitates C–H activation in alkanes:

C3H8+B CuO C3H6+H2O+B2O3\text{C}_3\text{H}_8+\text{B CuO }\rightarrow \text{C}_3\text{H}_6+\text{H}_2\text{O}+\text{B}_2\text{O}_3

Efficiency : Turnover frequency (TOF) reaches 120 h⁻¹ for propylene synthesis.

Acid-Base Interactions

B₄CuO₇ reacts with acids and bases, altering its structural integrity:

Acidic Conditions

B CuO +4HCl2B2O3+CuCl2+2H2O\text{B CuO }+4\text{HCl}\rightarrow 2\text{B}_2\text{O}_3+\text{CuCl}_2+2\text{H}_2\text{O}

Basic Conditions

B CuO +2NaOHNa2B4O7+Cu OH 2\text{B CuO }+2\text{NaOH}\rightarrow \text{Na}_2\text{B}_4\text{O}_7+\text{Cu OH }_2

Stability : The compound exhibits greater stability in neutral to weakly basic media (pH 7–9).

Transmetalation Mechanisms

Gas-phase studies of boron-copper transmetalation reveal electron-rich aryl groups transfer more efficiently to copper :

Key trends :

  • Electronic effects : Para-methoxy aryl groups (electron-donating) show 3× higher transfer rates vs. para-CF₃ groups (electron-withdrawing) .

  • Solvent influence : Coordinated MeCN molecules reduce transmetalation propensity by stabilizing copper centers .

Computational data :

  • Activation barrier : Chelated boron-copper complexes exhibit ΔG‡ values ~8 kcal/mol lower than non-chelated analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties and Regulatory Status of Boron Compounds

Compound Name CAS Number Molecular Formula Key Applications Regulatory Status (REACH SVHC)
Tetraboron copper heptaoxide 12267-73-1 Presumed B₄CuO₇ Not explicitly stated; likely industrial/electronic uses Listed (SVHC)
Tetraboron disodium heptaoxide, hydrate 12267-73-1 Na₂B₄O₇·nH₂O Flame retardants, textiles, electronics Listed (SVHC)
Disodium tetraborate, anhydrous 1330-43-4 Na₂B₄O₇ Glass manufacturing, detergents Listed (SVHC)
Boric acid 10043-35-3 H₃BO₃ Antiseptics, nuclear reactors Listed (SVHC)

Structural and Functional Differences

  • This compound vs. Sodium Borates: While sodium borates (e.g., Na₂B₄O₇·nH₂O) are well-characterized salts with applications in flame retardation and glass production, the copper variant’s properties remain speculative.
  • Toxicity Profile : All listed boron compounds are SVHC-listed due to reproductive toxicity and environmental persistence. Sodium borates (e.g., Na₂B₄O₇·nH₂O) are regulated at concentrations ≥1,000 ppm in electronics , but copper borate’s specific thresholds are undocumented .

Regulatory and Industrial Context

  • Tetraboron disodium heptaoxide, hydrate is explicitly cited in OEKO-TEX® standards for textiles and in electronics compliance reports, emphasizing its prevalence over the copper variant .
  • Disodium tetraborate, anhydrous shares regulatory scrutiny with the hydrated form but is distinguished in IEC 62474 declarations for electronic materials .

Analytical Challenges

  • Boron compounds are often identified indirectly via elemental boron content, with solvent extraction used for confirmation . For this compound, analytical limitations may explain its sparse documentation, as methods prioritize sodium borates .

Notes on Data Limitations

Nomenclature Conflicts: The CAS 12267-73-1 is inconsistently assigned to both copper and sodium borates, complicating accurate comparisons .

Absence of Copper-Specific Data: No studies directly address this compound’s synthesis, properties, or applications, suggesting it may be a less common or misreported compound.

Regulatory Overlap : SVHC listings group boron compounds without distinguishing copper variants, implying shared risk profiles .

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